ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate
Description
Ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core linked via an acetamide bridge to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety.
Properties
IUPAC Name |
ethyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S2/c1-3-28-18(27)11-6-9(2)29-17(11)24-15(25)8-14-16(26)23-12-7-10(19(20,21)22)4-5-13(12)30-14/h4-7,14H,3,8H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYUCKQFIZGGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors, which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of VU0507557-1 is currently unknown. Indole derivatives, which share a similar structure, are known to interact with their targets in various ways, often resulting in a broad spectrum of biological activities.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is plausible that VU0507557-1 could have a wide range of effects at the molecular and cellular level.
Biological Activity
Ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazine moiety combined with a thiophene structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazine have been shown to inhibit microtubule polymerization at the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines. The most potent derivatives reported have IC50 values ranging from 0.78 to 18 nM against human cancer cell lines such as HeLa and Molt/4 .
The mechanism of action primarily involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action is similar to that of well-known anticancer agents like combretastatin A-4. Structure–activity relationship (SAR) studies suggest that specific substitutions on the benzothiazine core significantly affect potency and selectivity .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various benzothiazine derivatives against multiple cancer cell lines. Compounds with amino and methoxy substitutions at specific positions demonstrated enhanced activity. For example, a derivative with a methoxy group at the C-7 position showed superior activity compared to its unsubstituted counterparts .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3a | 0.78 | HeLa |
| 3c | 2.6 | Molt/4 |
| 3e | 12 | FM3A |
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that certain derivatives significantly inhibited tumor growth in mice. For instance, compound 3c administered at a dosage of 50 mg/kg resulted in marked tumor regression in osteosarcoma models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture, combining benzothiazin and thiophene systems. Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s benzothiazin-thiophene hybrid contrasts with the triazine-benzoate core in metsulfuron-methyl, a sulfonylurea herbicide . Benzothiazin derivatives are less common in agrochemicals but are explored in medicinal chemistry for their bioactivity. Imidazolidinone derivatives (e.g., from ) share carboxamide linkages but lack the thiophene/benzothiazin complexity .
Substituent Effects: The CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to methoxy/methyl groups in metsulfuron-methyl . Ethyl vs.
Functional Group Diversity :
- The acetamide bridge in the target compound may offer hydrogen-bonding interactions distinct from the sulfonylurea bridge in metsulfuron-methyl, affecting target-binding specificity .
Lumping Strategy and Property Prediction
As per , compounds with similar functional groups (e.g., esters, CF₃) can be "lumped" to predict shared properties. For instance:
Computational and Experimental Characterization
- Density Functional Theory (DFT) : Methods described in could model the compound’s thermochemical properties (e.g., bond dissociation energies) to predict stability .
- Crystallography : Tools like SHELX () might resolve its 3D structure, critical for understanding interactions with biological targets .
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the thiophene core, followed by coupling with the benzothiazine moiety. Key steps include:
- Acylation : Reacting the thiophene intermediate with a pre-synthesized 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl acetyl chloride under nitrogen atmosphere to form the acetamido linkage .
- Solvent Selection : Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .
- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the final product, ensuring >95% purity .
Critical parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios (1.2 equivalents of coupling reagents) to optimize yields .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling efficiency (e.g., acetamido linkage at C2 of the thiophene) .
- IR Spectroscopy : Peaks at 1680–1720 cm (C=O stretching) and 3300 cm (N-H stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : TLC and HPLC to monitor reaction progress and purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is mandatory due to potential dust formation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., trifluoromethyl byproducts) .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions .
- Solvent Optimization : Replace DMF with dimethyl sulfoxide (DMSO) for higher solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .
- DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, solvent, and catalyst loading .
Q. How can contradictions in spectroscopic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare H NMR shifts with structurally analogous compounds (e.g., ethyl 5-acetyl-4-methylthiophene derivatives) to assign ambiguous signals .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants, aligning with experimental data .
- Isotopic Labeling : Use N or F labels to track specific groups in complex spectra .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes), focusing on the trifluoromethyl group’s role in hydrophobic binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with antibacterial activity to guide structural optimization .
- MD Simulations : Assess stability of the benzothiazine-thiophene scaffold in aqueous environments .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Enzyme Inhibition : Fluorescence-based assays to measure inhibition of dihydrofolate reductase (DHFR), a target for antibacterial agents .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Methodological Answer :
- Substituent Scanning : Replace the trifluoromethyl group with methyl, chloro, or nitro groups to evaluate changes in antibacterial potency .
- Bioisosteric Replacement : Substitute the benzothiazine ring with quinoxaline or pyrimidine moieties to alter target selectivity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (acetamido) and hydrophobic (trifluoromethyl) groups using 3D alignment tools .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar compounds?
- Methodological Answer :
- Source Comparison : Replicate procedures from independent studies (e.g., vs. 19) to isolate variables like solvent purity or catalyst batch .
- Advanced Analytics : Use in-situ FTIR to monitor reaction progress and identify incomplete coupling or side reactions .
- Yield Optimization : Apply response surface methodology (RSM) to balance competing factors (e.g., temperature vs. reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
